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Compound of Interest

Compound Name:
2-Chloro-5-

(difluoromethyl)pyridine

Cat. No.: B1359254 Get Quote

Disclaimer: Publicly available, experimentally verified spectroscopic data (NMR, IR, MS) for 2-
Chloro-5-(difluoromethyl)pyridine (CAS: 71701-99-0) is limited. This guide provides a

detailed spectroscopic analysis of the closely related analogue, 2-Chloro-5-

(trifluoromethyl)pyridine (CAS: 52334-81-3). The data presented herein for the trifluoromethyl

analogue serves as a valuable comparative reference for researchers and scientists engaged

in the synthesis, characterization, and drug development of related difluoromethylpyridine

derivatives.

Spectroscopic Data Summary for 2-Chloro-5-
(trifluoromethyl)pyridine
The following tables summarize the key spectroscopic data obtained for 2-Chloro-5-

(trifluoromethyl)pyridine.

Table 1: ¹H NMR Data
Chemical Shift (δ) ppm Multiplicity Assignment

8.689 s H-6

7.904 d H-4

7.497 d H-3

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b1359254?utm_src=pdf-interest
https://www.benchchem.com/product/b1359254?utm_src=pdf-body
https://www.benchchem.com/product/b1359254?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1359254?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 2: ¹³C NMR Data
Note: Specific peak assignments for ¹³C NMR were not explicitly available in the searched

literature. The chemical shifts are reported without definitive assignment.

Chemical Shift (δ) ppm

151.7

147.2

138.5

126.8 (q)

123.5 (q)

121.2

Table 3: Mass Spectrometry (MS) Data
m/z Relative Intensity (%) Putative Fragment

183 32.2 [M+2]⁺

181 100.0 [M]⁺

146 95.6 [M-Cl]⁺

126 32.6 [M-Cl-HF]⁺

69 15.9 [CF₃]⁺

Table 4: Infrared (IR) Spectroscopy Data
While a detailed peak table is not readily available, the infrared spectrum of 2-Chloro-5-

(trifluoromethyl)pyridine is expected to exhibit characteristic absorption bands corresponding to:
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Wavenumber Range (cm⁻¹) Vibration Type Functional Group

3100-3000 C-H stretch Aromatic

1600-1450 C=C and C=N stretch Pyridine ring

1350-1150 C-F stretch Trifluoromethyl group

850-750 C-Cl stretch Chloro group

Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data

presented. These are based on standard laboratory practices for the analysis of organic

compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 2-Chloro-5-(trifluoromethyl)pyridine (5-10 mg) is dissolved

in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube. A small amount of

tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

Instrumentation: A high-resolution NMR spectrometer with a field strength of 400 MHz or

higher, equipped with a multinuclear probe.

¹H NMR Parameters:

Pulse Sequence: Standard single-pulse experiment.

Spectral Width: Approximately 15 ppm, centered around 5 ppm.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16 to 64.

¹³C NMR Parameters:
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Pulse Sequence: Standard single-pulse experiment with proton decoupling.

Spectral Width: Approximately 200 ppm, centered around 100 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 to 4096.

¹⁹F NMR Parameters:

Pulse Sequence: Standard single-pulse experiment with proton decoupling.

Spectral Width: Approximately 200 ppm, centered around -60 to -80 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 64 to 256.

Infrared (IR) Spectroscopy
Sample Preparation: For a solid sample, a thin film can be prepared by dissolving a small

amount of the compound in a volatile solvent (e.g., dichloromethane) and allowing a drop of

the solution to evaporate on a salt plate (e.g., NaCl or KBr). Alternatively, a KBr pellet can be

prepared by grinding the sample with dry KBr and pressing the mixture into a disc.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A

background spectrum of the clean salt plate or KBr pellet is recorded and subtracted from

the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or through a gas chromatograph (GC-MS) for volatile compounds.
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Ionization Method: Electron Impact (EI) is a common method for this type of molecule.

Instrumentation: A mass spectrometer capable of EI ionization, such as a quadrupole or

time-of-flight (TOF) analyzer.

Data Acquisition: The mass spectrum is acquired over a mass-to-charge (m/z) range

appropriate for the molecular weight of the compound (e.g., m/z 50-500).

Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic characterization of a

novel chemical compound.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1359254?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1359254?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

